molecular formula C7H6N4O B14313597 1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one CAS No. 116527-38-9

1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one

Cat. No.: B14313597
CAS No.: 116527-38-9
M. Wt: 162.15 g/mol
InChI Key: WTUPAFHROXOFKB-UHFFFAOYSA-N
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Description

1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are characterized by their fused ring structure, which includes both pyrazole and pyrazine rings. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the pyrazine ring: The pyrazole intermediate is then reacted with a suitable dihalide to form the pyrazine ring through a cyclization reaction.

    Introduction of the ethenyl group:

Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and alternative catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyrazine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in various medical fields. It may act as an enzyme inhibitor or receptor modulator, providing new avenues for the treatment of diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes. For example, it may inhibit the activity of a key enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one can be compared with other similar compounds, such as:

    1-Methyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one: This compound has a similar structure but with a methyl group instead of an ethenyl group. The presence of the methyl group may alter its chemical reactivity and biological activity.

    1-Phenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one: The phenyl group in this compound provides additional aromaticity, which can influence its interactions with molecular targets and its overall stability.

    1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-c]pyrazin-5-one: This isomer has a different ring fusion pattern, which can affect its chemical properties and biological effects.

The uniqueness of this compound lies in its specific ring structure and the presence of the ethenyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

116527-38-9

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

1-ethenyl-4H-pyrazolo[3,4-b]pyrazin-5-one

InChI

InChI=1S/C7H6N4O/c1-2-11-7-5(3-9-11)10-6(12)4-8-7/h2-4H,1H2,(H,10,12)

InChI Key

WTUPAFHROXOFKB-UHFFFAOYSA-N

Canonical SMILES

C=CN1C2=C(C=N1)NC(=O)C=N2

Origin of Product

United States

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